molecular formula C10H11BrO4 B13365884 Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate

Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate

Cat. No.: B13365884
M. Wt: 275.10 g/mol
InChI Key: LHCTYZPMGNFBDW-UHFFFAOYSA-N
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Description

Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a bromine atom, a hydroxyethyl group, and a hydroxybenzoate ester group. It is used as an intermediate in the synthesis of various pharmaceuticals and has applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate typically involves the bromination of methyl 2-hydroxybenzoate followed by the introduction of a hydroxyethyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyethyl group play crucial roles in its reactivity and interactions with enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and hydroxyethyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

methyl 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12/h2-4,9,12-13H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCTYZPMGNFBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(CBr)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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